molecular formula C10H11F3N2O5 B12398143 Trifluridine-13C,15N2

Trifluridine-13C,15N2

Cat. No.: B12398143
M. Wt: 299.18 g/mol
InChI Key: VSQQQLOSPVPRAZ-BLRNRSDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluridine-13C,15N2, also known as Trifluorothymidine-13C,15N2, is a labeled form of Trifluridine. It is a fluorinated pyrimidine nucleoside that acts as an irreversible thymidylate synthase inhibitor, thereby suppressing DNA synthesis. This compound is primarily used as an antiviral agent for herpes simplex virus infections and has shown activity against orthopoxvirus .

Preparation Methods

The preparation of Trifluridine-13C,15N2 involves the incorporation of stable heavy isotopes of carbon (13C) and nitrogen (15N) into the Trifluridine molecule. The synthetic route typically involves halogenating hydroxyl fully-protected ribose, followed by condensation with 5-trifluoromethyl uracil . Industrial production methods are not extensively documented, but the process generally follows similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Trifluridine-13C,15N2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles and electrophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Trifluridine-13C,15N2 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Comparison with Similar Compounds

Trifluridine-13C,15N2 is unique due to its labeled isotopes, which make it valuable for tracing and studying metabolic pathways. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and effectiveness.

Properties

Molecular Formula

C10H11F3N2O5

Molecular Weight

299.18 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)(213C,1,3-15N2)pyrimidine-2,4-dione

InChI

InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6+,7+/m0/s1/i9+1,14+1,15+1

InChI Key

VSQQQLOSPVPRAZ-BLRNRSDCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1[15N]2C=C(C(=O)[15NH][13C]2=O)C(F)(F)F)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Origin of Product

United States

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